molecular formula C10H11N3O3S B14826890 N-(5-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(5-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14826890
M. Wt: 253.28 g/mol
InChI Key: HSKXQADRLIUVCM-UHFFFAOYSA-N
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Description

N-(5-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11N3O3S and a molecular weight of 253.281 g/mol . This compound is notable for its unique structure, which includes a cyano group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

N-(5-cyano-4-cyclopropyloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C10H11N3O3S/c1-17(14,15)13-9-6-12-5-7(4-11)10(9)16-8-2-3-8/h5-6,8,13H,2-3H2,1H3

InChI Key

HSKXQADRLIUVCM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CN=C1)C#N)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyano group, and attachment of the cyclopropoxy and methanesulfonamide groups. One common method involves the reaction of sulfonyl chlorides with amines in the presence of a base such as pyridine . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures.

Chemical Reactions Analysis

N-(5-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which N-(5-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or disruption of metabolic processes .

Comparison with Similar Compounds

N-(5-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:

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